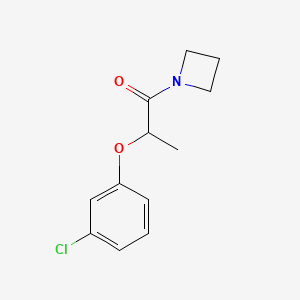
1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one, also known as ACP-105, is a non-steroidal selective androgen receptor modulator (SARM) that has potential applications in the field of scientific research. ACP-105 is a synthetic compound that selectively binds to androgen receptors in the body, leading to the activation of anabolic pathways and the promotion of muscle growth and bone density. In
Mécanisme D'action
1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one selectively binds to androgen receptors in the body, leading to the activation of anabolic pathways and the promotion of muscle growth and bone density. Unlike traditional anabolic steroids, which can have negative side effects on the liver and prostate, 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one is selective in its binding and does not have these negative effects.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one has been shown to increase muscle mass and bone density in animal models, making it a promising candidate for the development of treatments for muscle wasting and bone loss. 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one has also been shown to have a positive effect on insulin sensitivity, which could have potential applications in the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one is its selectivity in binding to androgen receptors, which reduces the risk of negative side effects associated with traditional anabolic steroids. However, 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one is a relatively new compound, and more research is needed to fully understand its potential applications and limitations in the field of scientific research.
Orientations Futures
There are several potential future directions for research on 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one. One area of interest is the development of treatments for muscle wasting and bone loss, particularly in elderly populations. 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one could also have potential applications in the treatment of type 2 diabetes, as it has been shown to improve insulin sensitivity. Further research is needed to fully understand the mechanism of action and potential applications of 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one in the field of scientific research.
Méthodes De Synthèse
The synthesis of 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one involves a multistep process that begins with the reaction of 3-chlorophenol with epichlorohydrin to form 3-chloroglycidol. The resulting product is then reacted with azetidine to form 1-(azetidin-1-yl)-3-chloropropan-2-ol. Finally, the compound is reacted with 3-chlorophenylboronic acid in the presence of a palladium catalyst to form 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one.
Applications De Recherche Scientifique
1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one has potential applications in the field of scientific research, particularly in the study of androgen receptor signaling pathways and the development of treatments for muscle wasting and bone loss. 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one has been shown to selectively activate androgen receptors in muscle and bone tissue, leading to an increase in muscle mass and bone density. This makes it a promising candidate for the development of treatments for conditions such as osteoporosis and sarcopenia.
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9(12(15)14-6-3-7-14)16-11-5-2-4-10(13)8-11/h2,4-5,8-9H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPLIBBCPBECJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC1)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(3-chlorophenoxy)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7515380.png)
![7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515384.png)



![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B7515408.png)




![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7515432.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[(oxolan-2-yl)methyl][(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B7515440.png)

